N-[1-(6-methylpyrimidin-4-yl)piperidin-3-yl]cyclopropanesulfonamide
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Overview
Description
N-[1-(6-methylpyrimidin-4-yl)piperidin-3-yl]cyclopropanesulfonamide (N-MPCPS) is a cyclopropanesulfonamide derivative that has been used in scientific research for its various biochemical and physiological effects. N-MPCPS has been found to have an inhibitory effect on various enzymes and receptors, which has made it a valuable tool for studying a variety of biological processes. In
Scientific Research Applications
N-[1-(6-methylpyrimidin-4-yl)piperidin-3-yl]cyclopropanesulfonamide has been used in scientific research for its inhibitory effects on various enzymes and receptors. It has been found to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This compound has also been found to inhibit the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters such as serotonin and dopamine. In addition, this compound has been found to inhibit the serotonin receptor 5-HT1A, which is involved in the regulation of mood and anxiety.
Mechanism of Action
N-[1-(6-methylpyrimidin-4-yl)piperidin-3-yl]cyclopropanesulfonamide has been found to bind to the active sites of various enzymes and receptors, which results in their inhibition. For example, this compound has been found to bind to the active site of acetylcholinesterase, resulting in its inhibition. Similarly, this compound has been found to bind to the active site of monoamine oxidase, resulting in its inhibition. Finally, this compound has been found to bind to the active site of the serotonin receptor 5-HT1A, resulting in its inhibition.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. It has been found to increase the levels of acetylcholine in the brain, which can lead to increased alertness and improved cognitive functioning. This compound has also been found to increase the levels of serotonin and dopamine in the brain, which can lead to improved mood and reduced anxiety. In addition, this compound has been found to reduce inflammation, which can lead to improved overall health.
Advantages and Limitations for Lab Experiments
N-[1-(6-methylpyrimidin-4-yl)piperidin-3-yl]cyclopropanesulfonamide has several advantages and limitations for lab experiments. One of the advantages of this compound is that it is relatively easy to synthesize and is readily available. In addition, this compound has been found to be stable in aqueous solutions, which makes it ideal for use in lab experiments. One of the limitations of this compound is that it is not very soluble in organic solvents, which can make it difficult to use in certain lab experiments.
Future Directions
There are several potential future directions for N-[1-(6-methylpyrimidin-4-yl)piperidin-3-yl]cyclopropanesulfonamide. One potential direction is to investigate its effects on other enzymes and receptors. In addition, this compound could be used to study the effects of acetylcholine, serotonin, and dopamine on various biological processes. Finally, this compound could be used to study the effects of inflammation on various diseases.
Synthesis Methods
N-[1-(6-methylpyrimidin-4-yl)piperidin-3-yl]cyclopropanesulfonamide can be synthesized in a two-step process. The first step involves the reaction of piperidine with 6-methylpyrimidine-4-carbonyl chloride in the presence of triethylamine. This reaction results in the formation of 1-(6-methylpyrimidin-4-yl)piperidin-3-yl chloride. The second step involves the reaction of this intermediate with cyclopropanesulfonamide in the presence of sodium hydroxide. This reaction results in the formation of this compound.
Properties
IUPAC Name |
N-[1-(6-methylpyrimidin-4-yl)piperidin-3-yl]cyclopropanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O2S/c1-10-7-13(15-9-14-10)17-6-2-3-11(8-17)16-20(18,19)12-4-5-12/h7,9,11-12,16H,2-6,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPHGEECFEQHCRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)N2CCCC(C2)NS(=O)(=O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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